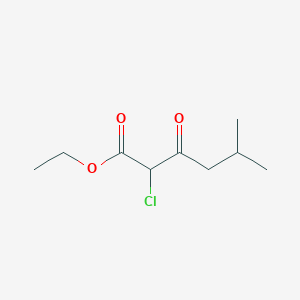

Ethyl 2-chloro-5-methyl-3-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 2-chloro-5-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZIUUFBFSOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-chloro-5-methyl-3-oxohexanoate, a beta-ketoester with the molecular formula CHClO and a molecular weight of 206.67 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent at the second carbon position, a methyl group at the fifth carbon, and a ketone functional group at the third carbon, which contribute to its reactivity and utility in various chemical applications.

Synthesis and Structural Characteristics

The synthesis of ethyl 2-chloro-5-methyl-3-oxohexanoate can be performed through several methods, including nucleophilic substitution reactions involving chloroacetic acid derivatives. Its structural characteristics allow it to act as an intermediate in synthesizing biologically active compounds, such as vitamins and pharmaceuticals, notably biotin (vitamin H) .

Medicinal Applications

Ethyl 2-chloro-5-methyl-3-oxohexanoate has been explored for its role in synthesizing various pharmacologically active compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from beta-ketoesters have been investigated for their antibacterial properties. For instance, studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has highlighted the potential of beta-ketoester derivatives in inhibiting cancer cell proliferation. For example, some studies have reported that related compounds can inhibit key enzymes involved in cancer metabolism .

Interaction Studies

Interaction studies have focused on ethyl 2-chloro-5-methyl-3-oxohexanoate's reactivity with various nucleophiles and electrophiles. These studies elucidate its potential as a building block in synthetic chemistry and its interactions with biological systems, influencing pharmacological properties. The compound's unique structural features allow it to partake in diverse chemical reactions, enhancing its applicability in drug development .

Comparative Analysis with Related Compounds

Ethyl 2-chloro-5-methyl-3-oxohexanoate shares similarities with other beta-ketoesters but stands out due to its specific arrangement of functional groups. The following table summarizes comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloroacetoacetate | Chloro group at the second position | Primarily used in nucleophilic substitution reactions |

| Ethyl 3-chloro-5-methyl-2-oxohexanoate | Chloro group at the third position | Focuses on different regioselective reactions |

| Ethyl 4-bromo-3-oxobutanoate | Bromine substituent | Utilized for different synthetic pathways |

Case Studies and Research Findings

- Bioreduction Studies : A study conducted on the bioreduction of beta-ketoesters by whole cells of Kluyveromyces marxianus demonstrated that ethyl 2-chloro-5-methyl-3-oxohexanoate can undergo enzymatic transformations leading to valuable chiral products . The conversion rates and enantiomeric excesses were analyzed using gas chromatography (GC), showcasing its potential for asymmetric synthesis.

- Anticancer Activity : In vitro assays indicated that derivatives of ethyl 2-chloro-5-methyl-3-oxohexanoate exhibited cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and lung cancer (A549). These findings suggest that modifications to the compound could enhance its therapeutic efficacy .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-chloro-5-methyl-3-oxohexanoate serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in several chemical transformations that are crucial for drug development. Some specific applications include:

- Synthesis of Antimicrobial Agents : The compound can be utilized in the synthesis of novel antimicrobial agents due to its ability to form derivatives that exhibit antibacterial properties.

- Anticancer Research : Preliminary studies suggest that derivatives of ethyl 2-chloro-5-methyl-3-oxohexanoate may possess anticancer activity, making it a candidate for further investigation in oncology.

| Application Area | Description |

|---|---|

| Antimicrobial Synthesis | Intermediate for developing new antibiotics |

| Anticancer Research | Potential derivatives for cancer treatment |

Agricultural Chemistry

In agricultural chemistry, ethyl 2-chloro-5-methyl-3-oxohexanoate can be explored as a precursor for the synthesis of agrochemicals. Its reactivity may allow for the development of new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact.

Organic Synthesis

The compound's structure makes it valuable in organic synthesis, particularly in the formation of complex molecules through:

- Michael Addition Reactions : Ethyl 2-chloro-5-methyl-3-oxohexanoate can act as an electrophile in Michael addition reactions, allowing for the construction of carbon-carbon bonds.

- Condensation Reactions : It can also participate in condensation reactions to form larger molecular frameworks, which are essential in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms carbon-carbon bonds |

| Condensation Reactions | Constructs larger molecular frameworks |

Case Study 1: Synthesis of Antimicrobial Compounds

A recent study explored the use of ethyl 2-chloro-5-methyl-3-oxohexanoate as an intermediate for synthesizing a series of antimicrobial agents. The resulting compounds demonstrated significant activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Case Study 2: Development of Agrochemicals

Research involving the modification of ethyl 2-chloro-5-methyl-3-oxohexanoate led to the creation of new herbicides that showed efficacy in controlling weed growth while being less harmful to non-target plants. This study highlights the compound's versatility in agricultural applications.

Comparison with Similar Compounds

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate

- Structure : The chlorine atom at position 2 is replaced with an isopropyl group (-CH(CH₃)₂).

- The absence of an electron-withdrawing group at position 2 may alter the acidity of α-hydrogens and ketone stability.

- Molecular Formula : C₁₂H₂₀O₃ (vs. C₉H₁₃ClO₃ for the chloro analog).

- Applications : Likely used in flavor/fragrance industries due to branched alkyl esters’ volatility and odor profiles .

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate

- Structure : A phenyl ring substituted with chlorine and methyl groups is attached to the ketone-bearing carbon.

- The ketone is conjugated with the aromatic system, which may stabilize the enolate form and influence reactivity in condensation reactions.

- Molecular Formula : C₁₄H₁₇ClO₃ (higher molecular weight due to the phenyl group).

- Applications : Likely serves as a precursor in drug synthesis, particularly for aryl ketone-derived pharmaceuticals .

Ethyl 2-cyano-3-ethyl-5-methylhexanoate

- Structure: Features a cyano (-CN) group at position 2 and an ethyl group at position 3.

- Key Differences: The cyano group, a stronger electron-withdrawing substituent than chlorine, increases acidity at the α-position and may accelerate hydrolysis or cyclization reactions.

- Molecular Formula: C₁₂H₂₁NO₂ (vs. C₉H₁₃ClO₃ for the chloro analog).

- Applications : Likely utilized in polymer chemistry or as a nitrile precursor in heterocycle synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-chloro-5-methyl-3-oxohexanoate | C₉H₁₃ClO₃ | Cl (2), CH₃ (5), ketone (3) | 204.65 g/mol | Ester, ketone, chloro |

| Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | C₁₂H₂₀O₃ | CH(CH₃)₂ (2), CH₃ (5), ketone (3) | 212.28 g/mol | Ester, ketone, branched alkyl |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | C₁₄H₁₇ClO₃ | Cl (aryl), CH₃ (aryl), ketone (5) | 280.74 g/mol | Ester, ketone, aryl chloro |

| Ethyl 2-cyano-3-ethyl-5-methylhexanoate | C₁₂H₂₁NO₂ | CN (2), C₂H₅ (3), CH₃ (5) | 211.30 g/mol | Ester, cyano, alkyl |

Research Findings and Implications

- Reactivity Trends: Chloro and cyano substituents enhance electrophilicity at position 2, favoring nucleophilic attacks, while branched alkyl or aryl groups prioritize steric and electronic effects over reactivity .

- Synthetic Utility: The chloro-substituted compound’s balance of reactivity and steric accessibility makes it versatile in ketone-based condensations, whereas phenyl- or cyano-substituted analogs may specialize in aromatic or nitrile-mediated syntheses.

- Limitations : The provided evidence lacks experimental data (e.g., melting points, reaction yields), highlighting a need for further comparative studies.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-chloro-5-methyl-3-oxohexanoate typically involves:

- Formation of the β-keto ester backbone (3-oxohexanoate structure).

- Introduction of the chlorine atom selectively at the 2-position.

- Incorporation of the 5-methyl substituent.

- Control of reaction conditions to avoid over-chlorination or side reactions.

The key challenge is the selective chlorination of the β-keto ester without hydrolysis or overreaction, and maintaining the integrity of the ester and keto functionalities.

Chlorination of β-Keto Esters

A common approach uses chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the α-position relative to the keto group.

- Under inert atmosphere (nitrogen), thionyl chloride is slowly added to anhydrous ethanol at low temperature (0 °C).

- Ethyl 4-chloroacetoacetate or a related β-keto ester precursor is then introduced.

- The mixture is stirred at room temperature for extended periods (e.g., 24 h) to ensure completion.

- After reaction, the mixture is treated with aqueous potassium hydroxide to neutralize and hydrolyze any intermediates.

- Acidification and extraction steps follow to isolate the chlorinated keto ester product.

This method yields the chlorinated β-keto ester intermediate with high purity after purification by silica gel chromatography or recrystallization.

Introduction of the 5-Methyl Group

The methyl substituent at the 5-position can be introduced by starting with appropriately substituted precursors or via alkylation reactions.

- For example, condensation of ethyl 3-oxohexanoate derivatives with methyl-substituted reagents under acidic or basic conditions can yield the 5-methyl substituted product.

- Alternatively, methylation at the 5-position can be achieved through selective alkylation of the β-keto ester using methyl halides or related methylating agents in the presence of a base.

Stereoselective Reduction and Functional Group Transformations

In some synthetic routes, stereoselective reduction of related chlorinated keto esters is employed to obtain diastereomerically enriched intermediates, which can then be converted into Ethyl 2-chloro-5-methyl-3-oxohexanoate or its derivatives.

- Sodium borohydride reduction in aqueous micellar aggregates at low temperatures (0–5 °C) has been shown to yield high diastereomeric excess (>30%) of hydroxy derivatives, which can be further transformed.

- Protection and deprotection steps using ketal formation (e.g., with 2,2-dimethoxypropane in presence of camphor sulfonic acid) stabilize intermediates during synthesis.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of β-keto ester | SOCl2 in EtOH, 0 °C to RT, 24 h | Introduction of Cl at α-position |

| 2 | Base treatment | 2 M KOH aqueous at 0 °C to RT | Neutralization, hydrolysis of intermediates |

| 3 | Acidification and extraction | 2 M HCl to pH 3, CH2Cl2 extraction | Isolation of chlorinated keto ester |

| 4 | Methyl group introduction | Alkylation with methyl halide/base or use of methylated precursors | 5-Methyl substitution |

| 5 | Stereoselective reduction (optional) | NaBH4 in aqueous micellar solution at 0–5 °C | Diastereomerically enriched hydroxy intermediates |

| 6 | Protection/deprotection | 2,2-Dimethoxypropane + camphor sulfonic acid | Ketal formation for intermediate stabilization |

Optimization and Analytical Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures is common.

- Yield: Chlorination steps typically achieve yields around 70–90%, depending on conditions and starting materials.

- Safety: Handling chlorinating agents requires inert atmosphere and fume hood due to corrosive and toxic vapors.

Research Findings and Comparative Notes

- Enzymatic reduction methods have been explored for related compounds but require specialized equipment and yield only moderate efficiency (~70%).

- Chemical chlorination remains the preferred method due to scalability and reproducibility.

- Stereoselective reductions using surfactant-mediated aqueous micellar systems improve diastereomeric purity, which is beneficial for downstream applications.

- The starting materials for these syntheses are often commercially available β-keto esters or synthesized from simpler precursors.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Chlorination | SOCl2, EtOH | 0 °C to RT, 24 h | High yield, scalable | Requires careful handling of SOCl2 |

| Base Hydrolysis & Acidification | KOH, HCl | 0 °C to RT | Effective neutralization and isolation | Multiple steps, time-consuming |

| Alkylation for 5-Methyl | Methyl halide, base | Variable | Direct methyl introduction | Possible side reactions |

| Stereoselective Reduction | NaBH4, aqueous micellar surfactants | 0–5 °C | High diastereomeric excess | Requires surfactants, temperature control |

| Protection/Deprotection | 2,2-Dimethoxypropane, camphor sulfonic acid | Room temp to 95 °C | Stabilizes intermediates | Additional synthetic steps |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-chloro-5-methyl-3-oxohexanoate with high purity?

- Methodology : The synthesis involves multi-step reactions, including chlorination and esterification. For instance, describes a similar chlorination process using phosphorus pentachloride and alkaline conditions. To ensure purity:

- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via fractional distillation or recrystallization.

Q. How can the structure of Ethyl 2-chloro-5-methyl-3-oxohexanoate be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., δ ~2.1 ppm for methyl groups, δ ~4.2 ppm for ethyl ester protons).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1730 cm and C-Cl bonds at ~550–750 cm.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 208.07) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear NIOSH-certified respirators, nitrile gloves, and chemical-resistant lab coats ( ).

- Handling : Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent combustion ( ).

- Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can competing side reactions during the chlorination step be minimized?

- Mechanistic Insight : Chlorination of β-keto esters (like 3-oxohexanoate derivatives) may lead to over-chlorination or hydrolysis.

- Optimization Strategies :

- Use controlled stoichiometry of Cl or PCl ( ).

- Add radical inhibitors (e.g., BHT) to suppress unwanted free-radical pathways.

- Monitor reaction pH to stabilize the β-keto ester intermediate .

Q. What analytical methods resolve contradictions in kinetic data for its hydrolysis under acidic vs. basic conditions?

- Experimental Design :

- pH-Dependent Studies : Conduct hydrolysis at varying pH (1–14) and temperatures (25–80°C).

- Kinetic Analysis : Use UV-Vis spectroscopy to track ester hydrolysis rates (λ = 240–260 nm for carboxylate formation).

- Statistical Validation : Apply Arrhenius plots to compare activation energies and identify rate-limiting steps ().

- Interpretation : Discrepancies may arise from competing mechanisms (e.g., nucleophilic attack in basic conditions vs. acid-catalyzed protonation) .

Q. How does steric hindrance from the 5-methyl group influence its reactivity in nucleophilic substitutions?

- Theoretical and Experimental Approaches :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and steric bulk around the β-keto ester.

- Comparative Reactivity : Synthesize analogs (e.g., Ethyl 2-chloro-3-oxohexanoate without the methyl group) and compare reaction rates with nucleophiles (e.g., amines, thiols).

Q. What strategies improve the reproducibility of its catalytic hydrogenation to reduce the 3-oxo group?

- Catalytic Systems :

- Use Pd/C or Raney Ni under H (1–3 atm) in ethanol.

- Optimize catalyst loading (5–10 wt%) and reaction time (2–6 hrs).

Data Presentation and Critical Analysis

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be addressed?

- Troubleshooting Steps :

- Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6 effects).

- Check for tautomerism in β-keto esters (e.g., keto-enol equilibrium altering peak splitting).

- Compare with analogs (e.g., lists structurally similar esters for benchmarking) .

Q. What statistical methods validate the significance of reaction yield variations in optimization studies?

- Approach : Apply Design of Experiments (DoE) matrices (e.g., 2 factorial design) to assess factors like temperature, catalyst loading, and solvent polarity ().

- Analysis : Use ANOVA to identify statistically significant variables (p < 0.05) and response surface methodology (RSM) to model optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.